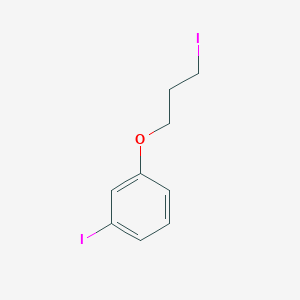
(R)-Butane-1,3-diyl dimethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Butane-1,3-diyl dimethanesulfonate is an organic compound that belongs to the class of sulfonate esters These compounds are characterized by the presence of a sulfonate group attached to an organic moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-Butane-1,3-diyl dimethanesulfonate typically involves the reaction of ®-butane-1,3-diol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonate ester. The general reaction scheme is as follows:
(R)-Butane-1,3-diol+2Methanesulfonyl chloride→(R)-Butane-1,3-diyl dimethanesulfonate+2HCl
Industrial Production Methods: In an industrial setting, the production of ®-Butane-1,3-diyl dimethanesulfonate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: ®-Butane-1,3-diyl dimethanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, such as amines or alcohols, to form new compounds.
Reduction Reactions: The compound can be reduced to ®-butane-1,3-diol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water and an acid or base catalyst, ®-Butane-1,3-diyl dimethanesulfonate can hydrolyze to form ®-butane-1,3-diol and methanesulfonic acid.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Aqueous acid (HCl) or base (NaOH) at elevated temperatures.
Major Products:
Substitution: New sulfonate esters or amides.
Reduction: ®-Butane-1,3-diol.
Hydrolysis: ®-Butane-1,3-diol and methanesulfonic acid.
Aplicaciones Científicas De Investigación
®-Butane-1,3-diyl dimethanesulfonate has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with various drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of ®-Butane-1,3-diyl dimethanesulfonate involves its ability to act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the modification of proteins and enzymes, potentially inhibiting their activity. The sulfonate group can also interact with cellular membranes, affecting their permeability and function.
Comparación Con Compuestos Similares
- Ethane-1,2-diyl dimethanesulfonate
- Propane-1,3-diyl dimethanesulfonate
- Butane-1,4-diyl dimethanesulfonate
Comparison: ®-Butane-1,3-diyl dimethanesulfonate is unique due to its specific stereochemistry and the position of the sulfonate groups. This can lead to different reactivity and interactions compared to its analogs. For example, the ®-configuration may result in selective binding to certain enzymes or receptors, making it a valuable tool in biochemical research.
Propiedades
Número CAS |
77943-38-5 |
|---|---|
Fórmula molecular |
C6H14O6S2 |
Peso molecular |
246.3 g/mol |
Nombre IUPAC |
[(3R)-3-methylsulfonyloxybutyl] methanesulfonate |
InChI |
InChI=1S/C6H14O6S2/c1-6(12-14(3,9)10)4-5-11-13(2,7)8/h6H,4-5H2,1-3H3/t6-/m1/s1 |
Clave InChI |
SCXGDEPESDDDLL-ZCFIWIBFSA-N |
SMILES isomérico |
C[C@H](CCOS(=O)(=O)C)OS(=O)(=O)C |
SMILES canónico |
CC(CCOS(=O)(=O)C)OS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


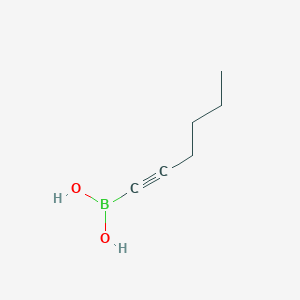
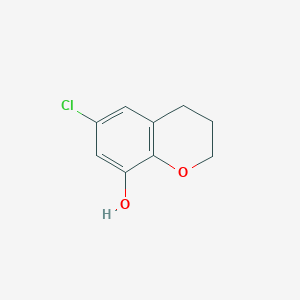
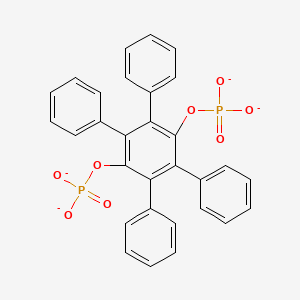
![1-[4-[3,4-Bis(tetrazol-1-yl)phenoxy]-2-(tetrazol-1-yl)phenyl]tetrazole](/img/structure/B14128556.png)
![1-(4-Fluorobenzyl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B14128576.png)
![4-Phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B14128577.png)
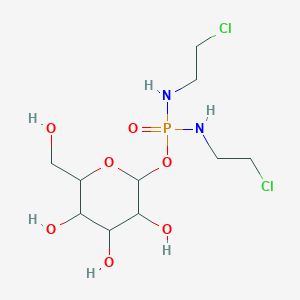
![Ethyl 3-[2-(4-chlorophenyl)oxiran-2-YL]propanoate](/img/structure/B14128582.png)
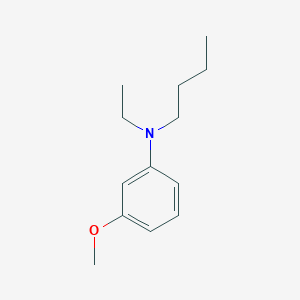

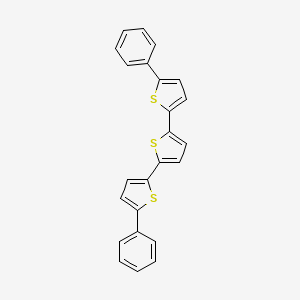
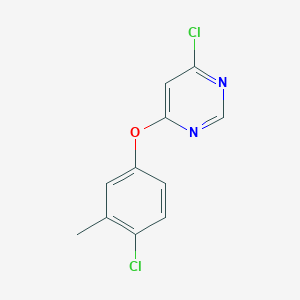
![N-cyclopentyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14128618.png)
